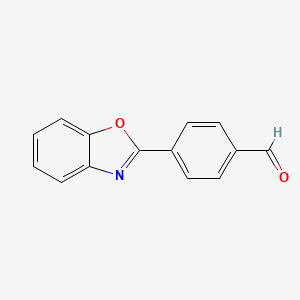

4-(1,3-Benzoxazol-2-yl)benzaldehyde

Description

Significance of Benzoxazole (B165842) Derivatives in Contemporary Scientific Domains

Benzoxazole derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. globalresearchonline.netijpbs.comnih.gov This has made them a focal point in drug discovery and development. chemicalbook.comacs.org Beyond their medicinal applications, benzoxazole derivatives are also investigated for their fluorescent properties, making them valuable as optical brighteners, fluorescent probes, and chemical sensors. tandfonline.commdpi.comacs.org The versatility of the benzoxazole core allows for the introduction of various functional groups, enabling the fine-tuning of its chemical and physical properties for specific applications. globalresearchonline.net

Historical Trajectories of Benzoxazole Synthesis and Early Investigations

The synthesis of benzoxazoles has a rich history, with the earliest and most common method being the condensation of 2-aminophenols with carboxylic acids or their derivatives, often under harsh conditions using strong acids like polyphosphoric acid (PPA). ijpbs.comnih.gov Another traditional approach involves the reaction of 2-aminophenol (B121084) with aldehydes, followed by an oxidative cyclization step. ijpbs.com Over the years, numerous synthetic methodologies have been developed to improve yields, reduce reaction times, and employ milder and more environmentally friendly conditions. acs.orgnih.gov These include the use of various catalysts such as metals, ionic liquids, and nanocatalysts. nih.gov For instance, a notable advancement was the development of one-pot syntheses from 2-aminophenols and aldehydes using catalysts like samarium triflate in aqueous conditions. chemicalbook.com

Contemporary Research Focus on 4-(1,3-Benzoxazol-2-yl)benzaldehyde within Advanced Chemical Studies

Within the diverse family of benzoxazole derivatives, this compound has emerged as a significant building block in the synthesis of more complex functional molecules. Its structure, featuring a reactive aldehyde group attached to the 2-phenylbenzoxazole (B188899) core, makes it a versatile intermediate for creating novel compounds with applications in materials science and medicinal chemistry.

Recent research has highlighted its use in the development of fluorescent probes and chemical sensors. nih.govnih.gov The benzoxazole moiety often imparts desirable photophysical properties, and the aldehyde group provides a convenient handle for conjugation to other molecules or for participation in further chemical transformations. For example, the aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to form Schiff bases, which are themselves important in various chemical and biological contexts. rdd.edu.iq

Furthermore, derivatives of 2-(4-carbonylphenyl)benzoxazole have been investigated as inhibitors of cholesteryl ester transfer protein (CETP), indicating the potential of this scaffold in the development of new therapeutic agents. nih.gov While research on this compound as a standalone compound is not extensive, its role as a key intermediate is well-documented in the pursuit of novel materials and bioactive molecules.

Interactive Data Tables

Below are tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | C₁₄H₉NO₂ | 223.23 | - |

| Benzoxazole | C₇H₅NO | 119.12 | White to light yellow solid |

| 2-Aminophenol | C₆H₇NO | 109.13 | White or light-brown crystalline powder |

| 4-((1H-Benzimidazol-2-yl)sulfanyl)benzaldehyde | C₁₄H₁₀N₂OS | 254.31 | Colorless solid |

Table 2: Compound Identification

| Compound Name | CAS Number | PubChem CID | ChemSpider ID |

| This compound | 182149-41-7 | - | 10442349 |

| Benzoxazole | 273-53-0 | 9228 | 8873 |

| 2-Aminophenol | 95-55-6 | 7027 | 6760 |

| 4-((1H-Benzimidazol-2-yl)sulfanyl)benzaldehyde | 35599-40-5 | - | - |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBHLGAIPOSNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475190 | |

| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27395-93-3 | |

| Record name | 4-(1,3-Benzoxazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 1,3 Benzoxazol 2 Yl Benzaldehyde

Established Synthetic Routes to the 4-(1,3-Benzoxazol-2-yl)benzaldehyde Core

The formation of the central benzoxazole (B165842) structure, substituted with a benzaldehyde (B42025) group, is primarily achieved through the cyclization of o-aminophenol with an appropriate aromatic aldehyde or its precursor.

Condensation Reactions Involving 2-Aminophenol (B121084) and Aromatic Aldehydes

The most direct and widely used method for synthesizing the 2-arylbenzoxazole core is the condensation reaction between a 2-aminophenol and an aromatic aldehyde. nih.govrsc.org In the specific case of this compound, this involves the reaction of 2-aminophenol with terephthalaldehyde (B141574) or a related derivative. The process typically proceeds via the formation of a phenolic Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzoxazole product. nih.gov This fundamental transformation is a cornerstone of benzoxazole chemistry, allowing for the construction of the heterocyclic framework. nih.gov

Catalytic Approaches in Benzoxazole Synthesis (e.g., Metal-Organic Catalysis, Nanocatalysis)

To improve efficiency, yield, and reaction conditions, various catalytic systems have been developed for the synthesis of 2-substituted benzoxazoles. These methods often offer advantages such as lower reaction temperatures, shorter times, and the use of greener oxidants like air or oxygen.

Metal-Organic Catalysis: A range of metal-based catalysts have been successfully employed. For instance, hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) effectively catalyzes the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes under an oxygen atmosphere, with tetrahydrofuran (B95107) (THF) as a solvent or under solvent-free conditions, achieving yields as high as 96%. nih.gov Palladium complexes derived from dendronized amine polymers have also been used, enabling the reaction to proceed at 50 °C in ethanol (B145695) with air as the oxidant. nih.gov Other successful metal catalysts include iron(III) chloride for aerobic oxidation and nickel(II) complexes of benzoyl hydrazones. rsc.org

Nanocatalysis and Other Catalysts: Nanomaterials have emerged as highly efficient catalysts. A magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid has been used for sonication-assisted, solvent-free synthesis at 70 °C, allowing for easy catalyst recovery and reuse. rsc.org Similarly, mesoporous titania-alumina mixed oxides (MTAMO) have been used with titanium tetraisopropoxide (TTIP) and hydrogen peroxide as the oxidant to give excellent yields. nih.gov Non-metallic organocatalysts, such as isosorbide-initiated polyepichlorohydrin-cored (ISO-PECH) polyamine, have also been shown to be effective, facilitating the reaction in methanol (B129727) at room temperature with very short reaction times (2–5 minutes) and high yields (92–99%). nih.gov

Interactive Data Table: Catalytic Systems for 2-Arylbenzoxazole Synthesis

| Catalyst System | Reactants | Oxidant | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| HAuCl₄·4H₂O | 2-Aminophenol, Aromatic Aldehyde | O₂ | THF / Solvent-free | 66 °C, 6 h | Up to 96 | nih.gov |

| EG-G2-Pd Polymer Complex | 2-Aminophenol, Benzaldehyde | Air | Ethanol | 50 °C, 3 h | 88 | nih.gov |

| FeCl₃ | 2-Aminophenol, 1-Formyl-o-carborane | Air / AgNO₃ | Toluene | 110 °C, 24 h | 91-99 (with AgNO₃) | rsc.org |

| LAIL@MNP | 2-Aminophenol, Aromatic Aldehyde | - | Solvent-free | 70 °C, 30 min (sonication) | Moderate to High | rsc.org |

| MTAMO / TTIP | 2-Aminophenol, Aromatic Aldehyde | H₂O₂ | Ethanol | 50 °C | 90-96 | nih.gov |

| ISO-PECH Polyamine | 2-Aminophenol, Aromatic Aldehyde | - | Methanol | Room Temp, 2-5 min | 92-99 | nih.gov |

Multi-Step Reaction Sequences for Structural Assembly

Multi-step synthesis provides a versatile approach for creating complex molecules that may not be accessible through a simple one-pot reaction. odinity.comweebly.com For this compound, a sequence could involve the initial synthesis of a functionalized benzaldehyde, followed by the formation of the benzoxazole ring. One such strategy involves protecting the aldehyde functionality while other transformations are carried out. acs.orgrug.nlnih.gov

A plausible multi-step route could begin with a commercially available starting material like 4-bromobenzaldehyde. The aldehyde group can be protected, for example, by forming an oxazoline. This intermediate allows for subsequent reactions, such as a Suzuki or Stille coupling, to introduce other fragments before the final condensation with 2-aminophenol and deprotection of the aldehyde to yield the target molecule. This step-by-step assembly allows for precise control over the final structure.

Advanced Functionalization and Derivatization of the this compound Scaffold

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can target either the aldehyde group or the benzoxazole ring system itself.

Chemical Transformations of the Aldehyde Moiety (e.g., Oxidation, Reduction)

The aldehyde group is a versatile functional handle that can undergo various chemical transformations.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(1,3-Benzoxazol-2-yl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. askfilo.com Mild and efficient protocols often utilize reagents like Oxone or N-hydroxyphthalimide (NHPI) with oxygen as the sole oxidant, avoiding the need for transition metals. organic-chemistry.org The resulting carboxylic acid is a valuable intermediate for synthesizing amides, esters, and other acid derivatives.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, [4-(1,3-Benzoxazol-2-yl)phenyl]methanol. This is typically accomplished using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net This transformation is generally high-yielding and chemoselective, leaving the benzoxazole ring intact. The resulting alcohol can be used in subsequent etherification or esterification reactions.

Electrophilic Substitution Reactions on the Benzoxazole Ring System

The benzoxazole ring system can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. The fused benzene (B151609) ring (derived from 2-aminophenol) is the typical site for these reactions.

Nitration: The nitration of the benzoxazole core is a well-documented electrophilic substitution. The reaction typically occurs on the fused benzene ring, preferentially at the 6-position, and sometimes at the 4-, 5-, or 7-positions, depending on the reaction conditions and whether other positions are blocked. researchgate.net Introducing a nitro group onto the this compound scaffold would create a valuable intermediate for further functionalization, such as reduction to an amino group. Industrial processes have explored the use of nitration by-products to synthesize functionalized aminophenols, which are precursors to benzoxazoles. patsnap.com

Other C-H Functionalization: Modern synthetic methods have enabled other direct C-H functionalizations on the fused benzene ring of benzoxazole systems. For instance, iron(III) chloride has been used to achieve para-selective C-H chlorination at the 5-position. nitrkl.ac.in These advanced methods provide powerful tools for introducing diverse functional groups onto the benzoxazole core, expanding the chemical space accessible from the parent aldehyde. nitrkl.ac.in

Strategies for Structural Elaboration via Coupling Reactions

The structural framework of this compound offers multiple sites for elaboration through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives with potentially enhanced or novel properties. The primary strategies involve the functionalization of the aryl rings of the benzoxazole and benzaldehyde moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species with an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org In the context of this compound derivatives, this reaction is instrumental for introducing new aryl or alkyl groups. For instance, a halogenated derivative of this compound can be coupled with a variety of boronic acids to introduce substituents at specific positions, thereby modifying the electronic and steric properties of the molecule. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Key aspects of the Suzuki-Miyaura coupling include the choice of catalyst, base, and solvent, which can significantly influence the reaction's efficiency and scope. libretexts.orgwikipedia.org The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Aryl Halides

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | --- | --- | bis(4-bromophenyl)acetylene | --- | wikipedia.org |

| 2 | Aryl Chlorides | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Biaryls | High | researchgate.net |

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is particularly useful for introducing alkenyl substituents onto the aromatic rings of this compound. For example, a bromo-substituted derivative could react with various alkenes to generate styrenyl-type structures, extending the conjugation of the system. The reaction typically proceeds via oxidative addition of the palladium(0) to the halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The stereoselectivity of the Heck reaction is a notable advantage, often yielding the trans isomer with high selectivity. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties onto the this compound scaffold. These alkynyl groups can serve as handles for further transformations or as integral parts of the final molecular structure, for instance, in the design of materials with specific photophysical properties. While the classic Sonogashira reaction requires a copper co-catalyst, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.orgnih.gov The choice of ligands, such as bulky N-heterocyclic carbenes, can significantly impact the efficiency of copper-free Sonogashira couplings. nih.gov

Table 2: Overview of Key Coupling Reactions for Structural Elaboration

| Coupling Reaction | Reactants | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide/triflate + Organoboron | C-C | Wide functional group tolerance, commercially available reagents. libretexts.orgwikipedia.org |

| Heck | Unsaturated halide/triflate + Alkene | C-C (alkenyl) | High trans selectivity, good for extending conjugation. organic-chemistry.orgwikipedia.org |

Sustainable Synthetic Methodologies for Benzoxazole Compounds

In recent years, the development of sustainable synthetic methods for benzoxazole derivatives has gained significant attention, driven by the principles of green chemistry. nih.gov These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous reagents and solvents, and improving energy efficiency.

A variety of eco-friendly approaches have been explored for the synthesis of the benzoxazole core. One prominent strategy involves the condensation of 2-aminophenols with aldehydes or carboxylic acids under greener conditions. rsc.org This includes the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. rsc.org For instance, the synthesis of benzoxazole-2-thiols has been achieved in water with excellent yields and short reaction times. rsc.org

Biocatalysis has also emerged as a powerful tool for the green synthesis of benzoxazoles. patsnap.com Enzymes such as hemoglobin and horseradish peroxidase can catalyze the formation of 2-substituted benzoxazoles, often with high efficiency and selectivity under mild reaction conditions, thereby avoiding the use of harsh metal catalysts and strong acids. patsnap.com

Microwave and ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields in the preparation of benzoxazole derivatives. nih.gov These techniques provide efficient energy transfer, leading to faster and more controlled reactions compared to conventional heating methods.

Furthermore, the use of metal-free catalytic systems is a key area of research in sustainable benzoxazole synthesis. nih.gov For example, imidazolium (B1220033) chloride has been used as a metal-free promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, offering an economical and environmentally friendly alternative to traditional metal-catalyzed methods. nih.govmdpi.com

Table 3: Comparison of Sustainable Synthetic Methods for Benzoxazoles

| Method | Key Features | Advantages |

|---|---|---|

| Aqueous Media | Utilizes water as the solvent. rsc.org | Non-toxic, inexpensive, environmentally friendly. |

| Biocatalysis | Employs enzymes as catalysts. patsnap.com | High selectivity, mild reaction conditions, reduced waste. |

| Microwave/Ultrasound | Uses alternative energy sources. nih.gov | Reduced reaction times, improved yields, energy efficient. |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analyses for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-(1,3-Benzoxazol-2-yl)benzaldehyde, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

The ¹³C NMR spectrum is expected to show a characteristic signal for the carbonyl carbon of the aldehyde group between δ 190 and 200 ppm. The aromatic and heterocyclic carbons would resonate in the δ 110-160 ppm region. For comparison, the related compound, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, displays a carbonyl signal at δ 192.2 ppm in its ¹³C NMR spectrum. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 200 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band between 1685 and 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aromatic aldehyde group. The presence of the benzoxazole (B165842) ring would be indicated by C=N stretching vibrations around 1590-1615 cm⁻¹ and C-O-C stretching bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹. For the related 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, the IR spectrum shows a C=O stretch at 1693 cm⁻¹ and a C=N stretch at 1590 cm⁻¹. mdpi.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1685 - 1710 |

| Aldehyde C-H | Stretch | ~2720, ~2820 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Benzoxazole C=N | Stretch | 1590 - 1615 |

| Benzoxazole C-O-C | Stretch | 1200 - 1250 |

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The molecular formula of this compound is C₁₄H₉NO₂, with a monoisotopic mass of 223.0633 Da. chemspider.com

When coupled with liquid chromatography (LC-MS), this technique can also be used to analyze complex mixtures and determine the purity of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of a stable benzoyl cation. Further fragmentation of the benzoxazole ring would also be expected.

Solid-State Structural Determination via X-ray Crystallography

Although no specific crystallographic data for this compound was found in the searched literature, a study on the closely related compound, trans-4-[2-(1,3-Benzoxazol-2-yl)ethenyl]benzaldehyde, revealed a planar molecular structure. It is anticipated that this compound would also adopt a relatively planar conformation, which would maximize π-conjugation between the benzoxazole and benzaldehyde (B42025) moieties.

Chromatographic and Other Analytical Techniques for Compound Purity and Identity Verification

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification. Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For the purification of related aldehydes, column chromatography using a silica (B1680970) gel stationary phase with a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase has been reported to be effective. rsc.org

High-performance liquid chromatography (HPLC) is a more powerful technique for determining the purity of the final product with high accuracy. By using a suitable stationary phase (e.g., C18) and a well-chosen mobile phase, baseline separation of the target compound from any impurities can be achieved, allowing for quantitative purity assessment.

Computational and Theoretical Chemistry Investigations of Benzoxazole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed exploration of a compound's electronic structure, which governs its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a standard method for predicting the molecular structure and electronic properties of organic compounds. For derivatives of benzoxazole (B165842), DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a related benzoxazole derivative, theoretical bond distances and angles showed good agreement with experimental X-ray crystallography data. nih.gov

The planarity of the molecule is a key feature. In a similar compound, trans-4-[2-(1,3-Benzoxazol-2-yl)ethenyl]benzaldehyde, the entire molecule was found to have a planar structure. researchgate.net This planarity can have significant implications for the molecule's electronic and photophysical properties. The electronic properties, such as dipole moment and polarizability, are also readily calculated using DFT, offering insights into the molecule's behavior in electric fields and its intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory, as they represent the molecule's ability to donate and accept electrons, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.com A smaller energy gap generally indicates higher reactivity and a greater ease of electronic excitation. irjweb.comnih.gov

For benzoxazole derivatives, FMO analysis reveals the distribution of electron density in these key orbitals. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The HOMO-LUMO energy gap for benzoxazole derivatives can be tuned by introducing different substituent groups, which in turn affects their electronic properties. rsc.orgnih.gov This modulation of the energy gap is a crucial strategy in designing molecules for specific applications, such as in organic electronics. umich.edu

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole Derivative A | -6.2 | -1.8 | 4.4 |

| Benzoxazole Derivative B | -5.9 | -2.1 | 3.8 |

Reactivity Descriptors and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting the sites for electrophilic and nucleophilic attack. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For benzoxazole derivatives, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen of the aldehyde group, indicating these as potential sites for interaction with electrophiles or for hydrogen bonding. The aldehydic proton and parts of the aromatic rings would likely show positive potential.

In Silico Pharmacological Profiling and Structure-Activity Prediction

Computational methods are increasingly used to predict the pharmacological properties of molecules, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govimrpress.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a relationship between these descriptors and the observed activity. For benzoxazole derivatives, QSAR studies have been successfully applied to understand their anticancer and antimicrobial activities. nih.govrsc.org

The process involves creating a dataset of compounds with known activities, calculating various descriptors (e.g., constitutional, topological, quantum-chemical), and then using techniques like multiple linear regression or machine learning to build the QSAR model. jmaterenvironsci.com A statistically robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds.

Ligand-based 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structure-activity relationships of a series of ligands that bind to a common receptor. imist.manih.gov These methods are particularly useful when the 3D structure of the target receptor is unknown.

CoMFA calculates the steric and electrostatic interaction fields of a set of aligned molecules, while CoMSIA, in addition to these, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting field values are then correlated with the biological activity using partial least squares (PLS) regression. For benzoxazole derivatives, CoMFA and CoMSIA studies have provided valuable insights into the structural features required for their biological activity. rsc.orgnih.gov The contour maps generated from these analyses highlight regions where modifications to the molecular structure are likely to enhance or diminish activity. For example, a CoMFA model for anticancer benzoxazole derivatives might indicate that bulky substituents are favored in a certain region, while electronegative groups are preferred in another. rsc.org

| Model | q² | r² | Field Contributions |

|---|---|---|---|

| CoMFA | 0.574 | 0.965 | Steric (60%), Electrostatic (40%) |

| CoMSIA | 0.531 | 0.978 | Steric (25%), Electrostatic (30%), Hydrophobic (20%), H-bond Donor (15%), H-bond Acceptor (10%) |

Physicochemical and Topological Descriptors in QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in contemporary drug discovery, offering a predictive understanding of a compound's biological activity based on its molecular structure. The development of robust QSAR models hinges on the careful selection of molecular descriptors that quantify various aspects of a molecule's physicochemical and topological properties. For benzoxazole derivatives, including structures analogous to 4-(1,3-Benzoxazol-2-yl)benzaldehyde, a range of descriptors have been employed to correlate their structural features with antimicrobial, anticancer, and other biological activities. researchgate.netnih.govnih.gov

Physicochemical Descriptors: These descriptors encode the physicochemical properties of the molecule, such as hydrophobicity, electronic effects, and steric characteristics. Commonly used physicochemical descriptors in QSAR studies of benzoxazole derivatives include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Dipole Moment: Quantifies the polarity of the molecule, which can be crucial for electrostatic interactions with biological targets.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, which are related to the molecule's reactivity and stability.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, encoding information about its size, shape, branching, and connectivity. researchgate.netnih.gov They are computationally efficient and have been shown to be highly relevant for the biological activity of benzoxazole derivatives. researchgate.net Key topological descriptors include:

Molecular Connectivity Indices (Kier's Molecular Connectivity): These indices, such as ¹χ and ¹χv, describe the degree of branching and connectivity within a molecule. researchgate.net Studies on benzoxazole derivatives have indicated that these indices are often significant in predicting antimicrobial activity. researchgate.net

Randic Index (R): A descriptor that reflects the extent of branching in the carbon skeleton of a molecule. researchgate.net

Wiener Index (W): Represents the sum of distances between all pairs of atoms in a molecule, providing information about its compactness.

Balaban Index (J): A distance-based topological index that is sensitive to the branching and cyclicity of a molecule.

In a typical QSAR study of benzoxazole derivatives, a combination of these physicochemical and topological descriptors is calculated for a series of compounds with known biological activities. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates the descriptors with the activity. nih.govnih.gov The predictive power of the resulting QSAR model is then validated internally and externally to ensure its reliability for predicting the activity of new, untested compounds. nih.gov

Below is an example of a data table illustrating the types of descriptors that would be used in a QSAR study of benzoxazole derivatives.

| Descriptor Type | Descriptor Name | Description |

| Physicochemical | LogP | Hydrophobicity |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| Dipole Moment (µ) | Molecular polarity | |

| HOMO Energy | Electron-donating ability | |

| LUMO Energy | Electron-accepting ability | |

| Topological | Kier's Connectivity Index (¹χ) | Molecular branching and connectivity |

| Randic Index (R) | Branching of the carbon skeleton | |

| Wiener Index (W) | Molecular compactness |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. rdd.edu.iq This method is instrumental in understanding the binding mechanism of potential drug candidates, such as this compound, at a molecular level. Docking simulations provide insights into the binding mode, key amino acid interactions, and the forces that stabilize the ligand-protein complex. rdd.edu.iqnih.gov

Prediction of Binding Modes and Key Amino Acid Residues

Molecular docking studies on various benzoxazole derivatives have revealed their potential to bind to a range of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govglobalresearchonline.net For instance, derivatives of benzoxazole have been docked into the active sites of vascular endothelial growth factor receptor 2 (VEGFR-2), DNA gyrase, and Staphylococcus aureus biotin (B1667282) protein ligase. researchgate.netnih.govglobalresearchonline.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a benzoxazole derivative, is then computationally placed into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of these simulations predict the most likely binding mode of the ligand. For 2-arylbenzoxazoles, the benzoxazole core often anchors the molecule within a hydrophobic pocket of the active site, while the pendant phenyl group can engage in additional interactions with surrounding amino acid residues. For example, in the case of VEGFR-2 inhibitors, the benzoxazole moiety can form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, a common binding motif for kinase inhibitors. nih.gov

The specific amino acid residues that are predicted to interact with the ligand are critical for understanding the basis of its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies of benzimidazole-based benzaldehyde (B42025) derivatives against acetylcholinesterase have shown that residues like Tyr334 can form pi-stacking interactions with the aromatic rings of the ligand. mdpi.com

Analysis of Intermolecular Interaction Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The stability of the ligand-protein complex is determined by a variety of intermolecular forces. Molecular docking simulations allow for a detailed analysis of these interactions.

Hydrogen Bonding: This is a critical interaction for the specificity and affinity of ligand binding. The nitrogen and oxygen atoms within the benzoxazole ring system, as well as the carbonyl group of the benzaldehyde moiety in this compound, can act as hydrogen bond acceptors. The hydrogen atom of an appropriate amino acid residue (e.g., from a serine, threonine, or lysine) can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic rings of the benzoxazole and benzaldehyde moieties are hydrophobic and tend to interact favorably with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. These interactions are a major driving force for ligand binding.

Pi-Pi Stacking: The planar aromatic rings of the benzoxazole scaffold and the phenyl group can engage in pi-pi stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions contribute to the stability of the complex.

The following table summarizes the types of intermolecular interactions that are typically analyzed in molecular docking studies of benzoxazole derivatives.

| Interaction Type | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Benzoxazole nitrogen and oxygen, Benzaldehyde carbonyl oxygen. |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to associate in an aqueous environment. | Benzoxazole and benzaldehyde aromatic rings. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzoxazole and benzaldehyde aromatic rings. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational dynamics and stability of the ligand-protein complex, providing a more realistic representation of the biological system. nih.govresearchgate.net

Excited-State and Ground-State Dynamics

MD simulations can be performed for both the ground electronic state and excited electronic states of a molecule. acmm.nl

Ground-State Dynamics: In the context of ligand-protein interactions, ground-state MD simulations are used to assess the stability of the docked pose. researchgate.net Starting from the best-docked conformation, the system (protein, ligand, and solvent) is subjected to a simulation that follows the classical laws of motion. The trajectory of the simulation is then analyzed to determine if the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess stability. researchgate.net

Excited-State Dynamics: The study of excited-state dynamics is particularly relevant for understanding the photophysical and photochemical properties of molecules like benzoxazole derivatives, which are known to have interesting fluorescence properties. rsc.orgrsc.org Upon absorption of light, a molecule is promoted to an excited electronic state. Excited-state MD simulations can track the subsequent relaxation processes, such as internal conversion, intersystem crossing, and fluorescence. These simulations provide insights into the lifetimes of excited states and the quantum yields of different photophysical processes. For benzoxazole derivatives, understanding their excited-state behavior is important for applications in areas like fluorescent probes and materials science.

Binding Free Energy Calculations (e.g., MM-PBSA)

A crucial aspect of drug design is the accurate prediction of the binding affinity between a ligand and its target protein. While docking scores provide a qualitative estimate, more rigorous methods are needed for quantitative predictions. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. nih.govnih.govrsc.org

The MM-PBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics energy calculations with a continuum solvent model. nih.gov The calculation is typically performed on a set of snapshots extracted from an MD simulation trajectory of the ligand-protein complex. chemisgroup.us

The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the individual protein and ligand:

ΔG_bind = G_complex - (G_protein + G_ligand)

Each of these free energy terms is composed of several components:

Molecular Mechanics Energy (ΔE_MM): This includes the internal energy of the molecule (bond, angle, and dihedral energies) as well as the van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This term accounts for the energy required to transfer the solute from a vacuum to the solvent. It is further divided into a polar component (calculated using the Poisson-Boltzmann equation) and a nonpolar component (often estimated from the solvent-accessible surface area). nih.gov

Entropic Contribution (-TΔS): This term accounts for the change in entropy upon ligand binding. It is the most computationally demanding component and is sometimes neglected in comparative studies.

MM-PBSA calculations have been successfully applied to various systems, including benzoxazole derivatives, to rank the binding affinities of different compounds and to identify the key energetic contributions to binding. rjeid.com For example, a study on formazan (B1609692) derivatives of benzoxazole used MM-PBSA to determine a maximum free binding energy of -58.831 kJ/mol for one of the active compounds. rjeid.com

The following table provides a breakdown of the energy components typically calculated in an MM-PBSA analysis.

| Energy Component | Description |

| ΔE_vdw | Van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| ΔG_bind | Total binding free energy |

Computational Approaches for New Lead Design and Optimization from Benzoxazole Scaffolds

In silico methods have revolutionized the process of lead discovery and optimization, offering a time- and cost-effective alternative to traditional high-throughput screening. For benzoxazole derivatives, these computational strategies are primarily employed to elucidate structure-activity relationships (SAR), predict binding affinities and modes, and guide the design of novel, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational techniques used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For benzoxazole derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental in designing new anticancer agents. nih.gov

In one such study, 3D-QSAR models were developed for a series of benzoxazole derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in tumor-related angiogenesis. nih.govrsc.org These models provided valuable insights into the structural requirements for inhibitory activity against various cancer cell lines, including HepG2, HCT-116, and MCF-7. nih.gov The predictive power of these models is summarized in the table below.

| Cell Line | Model | R²cv (Cross-validated) | R²pred (Predictive) |

| HepG2 | CoMFA | 0.509 | 0.5128 |

| CoMSIA | 0.711 | 0.6198 | |

| HCT-116 | CoMFA | 0.574 | 0.5597 |

| CoMSIA | 0.531 | 0.5804 | |

| MCF-7 | CoMFA | 0.568 | 0.5057 |

| CoMSIA | 0.669 | 0.6577 | |

| Data from a 3D-QSAR study on benzoxazole derivatives as anticancer agents. nih.gov |

The contour maps generated from these CoMFA and CoMSIA models help visualize the regions where steric bulk, electrostatic charge, and other fields can be modified to enhance biological activity. nih.govrsc.org This information is crucial for the rational design of new derivatives with improved potency.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is widely used to understand the binding modes of benzoxazole derivatives to their biological targets. For instance, docking studies have been conducted on benzoxazole derivatives with targets like VEGFR-2, cyclooxygenase-2 (COX-2), DNA gyrase, and SARS-CoV-2 proteases. nih.govrsc.orgnih.govijpsdronline.com

In a study targeting VEGFR-2, molecular docking revealed key amino acid residues (Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191) that are crucial for stabilizing the inhibitor within the binding pocket. nih.gov The benzoxazole moiety often plays a critical role in these interactions, for example, by occupying the hinge region of the ATP binding site in kinases.

Molecular dynamics (MD) simulations are then used to refine the docked poses and to study the stability of the ligand-receptor complex over time. nih.gov MD simulations can also be used to calculate the binding free energies, which provide a more accurate prediction of the ligand's affinity for the receptor. nih.gov For example, in a study of formazan derivatives of benzoxazole, MD simulations confirmed the stability of the ligand-receptor interaction, and the calculated binding free energy for the most active compound was -58.831 kJ/mol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about a molecule's geometry, electronic properties, and reactivity. These studies can be used to calculate various molecular descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding a molecule's reactivity. The electrostatic potential map, another output of DFT calculations, can visualize the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack.

Lead Design and Optimization

The insights gained from these computational approaches are integrated to design and optimize new lead compounds. For example, based on docking studies, a series of 2-arylbenzoxazoles were identified as potential antagonists for the adenosine (B11128) A2A receptor, a target for neurodegenerative diseases. nih.gov The structure-affinity relationship was then explored by modifying the benzoxazole scaffold at various positions, leading to compounds with micromolar affinity. nih.gov

In another example, novel benzoxazole-benzamide conjugates were designed as potential VEGFR-2 inhibitors. The design was based on the pharmacophoric features of known inhibitors like sorafenib. The synthesized compounds showed excellent cytotoxic activity against cancer cell lines, and the most potent compounds were found to be potent inhibitors of VEGFR-2.

The following table summarizes the results of a molecular docking study of some benzoxazole derivatives against the 4URO receptor.

| Compound | Docking Score (kcal/mol) |

| 4a | -7.8 |

| 4b | -7.9 |

| 4c | -8.0 |

| 4d | -7.5 |

| 4e | -7.7 |

| 4f | -7.6 |

| Data from a molecular docking study of formazan derivatives of benzoxazole. |

By combining these computational techniques, researchers can efficiently screen virtual libraries of benzoxazole derivatives, predict their biological activity, and rationally design new compounds with improved therapeutic potential. This integrated approach significantly accelerates the drug discovery process, paving the way for the development of novel benzoxazole-based therapeutics.

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Antimicrobial Activity Mechanisms of 4-(1,3-Benzoxazol-2-yl)benzaldehyde and Related Derivatives

Benzoxazole-based compounds have emerged as a significant class of antimicrobial agents due to their ability to disrupt vital microbial functions through various mechanisms.

The antimicrobial action of benzoxazole (B165842) derivatives is often attributed to their capacity to interfere with fundamental cellular processes essential for pathogen survival. Their lipophilic nature facilitates increased permeability across microbial membranes, leading to effective accumulation within the cell where they can interact with key biomolecules nih.gov. One of the primary mechanisms involves the disruption of microbial membrane integrity nih.gov. This destabilization can cause the leakage of critical ions and metabolites, ultimately leading to cell death nih.gov.

Benzoxazole derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria nih.gov. Studies have confirmed their efficacy against various strains, including Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis (Gram-positive), as well as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa (Gram-negative) nih.gov. The specific activity can be influenced by the chemical substitutions on the benzoxazole core. For instance, one derivative with a 4-(piperidinethoxy)phenyl unit showed pronounced activity against P. aeruginosa and Enterococcus faecalis mdpi.com. Another study highlighted a benzoyl-substituted benzimidazole derivative that was particularly active against the Gram-negative pathogens E. coli and M. catarrhalis nih.gov.

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| Benzoxazole Derivative | Pseudomonas aeruginosa | Pronounced activity (MIC = 0.25 µg/mL) | mdpi.com |

| Benzoxazole Derivative | Enterococcus faecalis | Pronounced activity (MIC = 0.5 µg/mL) | mdpi.com |

| Benzoxazole Derivative | Staphylococcus aureus | Susceptible, MIC for 90% inhibition was 25 µg/ml | asm.org |

| Benzoxazole Derivative | Streptococcus faecalis | Active | nih.gov |

| Benzoxazole Derivative | Bacillus subtilis | Active | nih.gov |

| Benzoxazole Derivative | Escherichia coli | Active | nih.gov |

| Benzoyl-substituted Benzimidazole | Escherichia coli | Highly active (MIC = 1 µg mL−1) | nih.gov |

| Benzoyl-substituted Benzimidazole | Moraxella catarrhalis | Highly active (MIC = 2 µg mL−1) | nih.gov |

The antifungal properties of benzoxazoles are well-documented, particularly against opportunistic pathogens from the Candida genus nih.govnih.gov. A variety of derivatives have shown potent activity against Candida albicans, Candida glabrata, and Candida krusei nih.govscilit.comnih.govresearchgate.net. The mechanism of action is multifaceted, involving the disruption of the fungal membrane by interfering with ergosterol, a key component of the membrane nih.govnih.gov. Studies have shown that certain N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) exhibit significant anti-C. albicans activity, with some compounds displaying a minimum inhibitory concentration (MIC) as low as 16 µg/mL nih.govnih.gov. In silico studies suggest that the inhibition of enzymes like HSP90 and aldehyde dehydrogenase could also contribute to the antifungal effect scilit.comnih.gov.

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives Against Candida Species This table is interactive. You can sort and filter the data.

| Compound Derivative | Fungal Strain | Activity/Result | Source |

|---|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) (5d) | C. albicans SC5314 | MIC = 16 µg/mL | nih.govnih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | C. albicans isolate | MIC (Partial) = 16 µg/mL | nih.govnih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | C. albicans isolate | MIC (Partial) = 16 µg/mL | nih.govnih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (5i) | C. glabrata | Most active in series (%R = 53.0 ± 3.5 at 16 µg/mL) | nih.govnih.gov |

| Benzoxazole Derivative (Compound 1) | C. krusei | Strong action (MIC = 15.6 µg/mL) | scilit.comnih.gov |

| Benzoxazole Derivative (Compound 1) | C. albicans | Active (MIC = 62.5 µg/mL) | scilit.comnih.gov |

| Benzoxazole Derivative (Compound 1) | C. tropicalis | Active (MIC = 125.0 µg/mL) | scilit.comnih.gov |

Anticancer Activity Mechanisms of Benzoxazole Derivatives

Benzoxazole derivatives exhibit potent anticancer activity through mechanisms that include the targeted inhibition of key enzymes in cell signaling pathways and the induction of programmed cell death (apoptosis).

A primary mechanism for the anticancer effects of benzoxazole derivatives is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival researchgate.netnih.gov. A significant target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis—the formation of new blood vessels that tumors need to grow researchgate.net. Numerous studies have designed and synthesized benzoxazole derivatives as potent VEGFR-2 inhibitors tandfonline.comresearcher.lifetandfonline.comnih.govresearchgate.net. Certain compounds have demonstrated inhibitory activity (IC₅₀) in the nanomolar range, comparable to or even exceeding that of established drugs like sorafenib tandfonline.comnih.govdoaj.org. For example, one derivative showed a VEGFR-2 inhibitory IC₅₀ value of 97.38 nM tandfonline.com. Molecular docking studies have further illuminated how these molecules fit into the active site of VEGFR-2, explaining their potent inhibitory effects researchgate.net. Besides VEGFR-2, benzoxazole compounds have been reported to inhibit other enzymes implicated in cancer, such as human topoisomerase II and other protein kinases nih.govmdpi.com.

Table 3: VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ against VEGFR-2 | Cell Line(s) Tested | Source |

|---|---|---|---|

| Derivative 12l | 97.38 nM | HepG2, MCF-7 | tandfonline.comnih.gov |

| Derivative 12d | 194.6 nM | HepG2, MCF-7 | nih.gov |

| Derivative 12i | 155 nM | HepG2, MCF-7 | nih.gov |

| Derivative 8d | 0.0554 µM | MCF-7, HCT116, HepG2 | doaj.org |

| Derivative 8a | 0.0579 µM | MCF-7, HCT116, HepG2 | doaj.org |

| Derivative 8e | 0.0741 µM | MCF-7, HCT116, HepG2 | doaj.org |

| Sorafenib (Reference) | 48.16 nM - 0.0782 µM | - | nih.govdoaj.org |

Beyond enzyme inhibition, benzoxazole derivatives are effective inducers of apoptosis and can halt the cell cycle, preventing cancer cells from dividing. Treatment with these compounds leads to characteristic features of apoptosis, such as the activation of caspase-9 and caspase-3, which are key executioner enzymes in the apoptotic pathway mdpi.com. This activation is often accompanied by a decrease in the mitochondrial membrane potential mdpi.com. For instance, one benzoxazole derivative was shown to induce apoptosis in HepG2 cells by 35.13% compared to control cells and significantly increased the levels of caspase-3 tandfonline.com.

These compounds also disrupt the normal progression of the cell cycle. Studies using flow cytometry have revealed that benzoxazole derivatives can cause cell cycle arrest at various phases, including G0/G1, Pre-G1, and G2/M, depending on the specific derivative and cancer cell line tandfonline.commdpi.comotago.ac.nz. For example, compound 14b arrested HepG2 cell growth at the Pre-G1 phase, while another derivative, K313, induced a moderate arrest at the G0/G1 phase in leukemia cells tandfonline.commdpi.com. This dual action of inducing apoptosis and arresting the cell cycle makes benzoxazole derivatives a promising avenue for the development of new anticancer therapies nih.gov.

Table 4: Effects of Benzoxazole Derivatives on Apoptosis and Cell Cycle This table is interactive. You can sort and filter the data.

| Compound | Effect | Cell Line | Source |

|---|---|---|---|

| K313 | Induces apoptosis via mitochondrial pathway, G0/G1 phase cell cycle arrest | Nalm-6, Daudi | mdpi.com |

| 14b | Induces apoptosis (16.52%), Pre-G1 phase arrest, 4.8-fold increase in caspase-3 | HepG2 | tandfonline.com |

| 12l | Induces apoptosis (35.13%), Pre-G1 and G1 phase arrest, 2.98-fold increase in caspase-3 | HepG2 | tandfonline.com |

| Mebendazole | Induces apoptosis, G2/M phase arrest | HT-29 | otago.ac.nz |

| Albendazole | Induces apoptosis, G2/M phase arrest | HT-29 | otago.ac.nz |

In Vitro Cytotoxicity and Antiproliferative Effects Against Various Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2, HT-29, A549)

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of human cancer cell lines. The benzoxazole scaffold is recognized for its ability to interact with various cellular and metabolic pathways involved in cancer pathology. researchgate.net

Studies have shown that novel benzoxazole derivatives can induce moderate to strong cytotoxic effects. For instance, certain synthesized compounds displayed notable activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values as low as 5.5±0.22 μg/ml and 5.6±0.32 μg/ml, respectively. africaresearchconnects.com The antiproliferative potency of these compounds often varies based on the specific substitutions on the benzoxazole core. For example, a series of benzoxazole-linked pyrazole compounds showed potent effects against the A549 lung cancer cell line. researchgate.net Similarly, benzoxazole derivatives hybridized with a terminal 3-chlorophenyl moiety demonstrated potent activity against both HepG2 and MCF-7 cell lines, with IC50 values of 10.50 μM and 15.21 μM, respectively. nih.gov

The mechanism of action for many of these derivatives involves the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis. nih.gov Some compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.govnih.gov For instance, one potent derivative was found to arrest HepG2 cell growth primarily at the Pre-G1 and G1 phases and induce apoptosis by significantly elevating levels of caspase-3 and BAX while reducing Bcl-2 levels. nih.gov The cytotoxic effects have been observed in various cancer cell lines, including colon cancer (HT-29 and HCT116), lung cancer (A549), and cervical cancer (HeLa). researchgate.netnih.govajphs.com Research on benzoxazole-based PPARα/γ antagonists identified a compound that was highly cytotoxic to colorectal cancer cell lines HT-29 and HCT116. nih.gov

Other Pharmacological Mechanisms

Cholinesterase Inhibition Mechanisms (Acetylcholinesterase, Butyrylcholinesterase)

Benzoxazole derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the pathogenesis of Alzheimer's disease. mdpi.com The inhibition of these enzymes increases the concentration of the neurotransmitter acetylcholine, which is essential for communication between nerve cells. tandfonline.com

The mechanism of inhibition often involves the binding of the benzoxazole derivative to the active site of the cholinesterase enzymes. Molecular docking studies have revealed that these compounds can interact with key amino acid residues in the active site gorge. nih.govresearchgate.net For AChE, significant interactions have been observed with residues such as Trp84 and Phe330, while for BChE, interactions with Trp82 are crucial. researchgate.net These interactions are often hydrophobic pi-pi forces. nih.gov Some derivatives act as mixed-type dual inhibitors, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. nih.gov This dual binding capability can lead to potent and selective inhibition.

The inhibitory activity is highly dependent on the substitution pattern on the benzoxazole ring system. nih.gov For instance, 2,5-disubstituted-benzoxazole derivatives have shown a wide spectrum of AChE and BChE inhibitory activity. nih.gov One study identified a 2-aryl-6-carboxamide benzoxazole derivative (compound 36) as a particularly potent inhibitor, with an IC50 of 12.62 nM for AChE and 25.45 nM for BChE, surpassing the reference drug donepezil. nih.gov Another promising compound, 4-(Naphtho[1,2-d] nih.govresearchgate.netoxazol-2-yl)benzene-1,3-diol, exhibited nanomolar activity against AChE (IC50 = 58 nM). mdpi.comnih.gov Generally, many investigated benzoxazole compounds show a preference for inhibiting AChE over BChE. mdpi.com

Melatonin Receptor Agonism Mechanisms (MT1, MT2 Receptors)

The benzoxazole nucleus has been identified as a novel melatoninergic pharmacophore, serving as a bioisosteric replacement for the alkoxyaryl core typically found in melatonin receptor ligands. nih.gov A number of benzoxazole derivatives have been synthesized and evaluated for their binding affinity to human MT1 and MT2 melatonin receptors, which are G protein-coupled receptors involved in regulating circadian rhythms. nih.govnih.gov

The evaluation of these compounds is typically performed using radioligand binding assays with 2-[125I]-iodomelatonin. nih.govnih.gov Through these studies, several benzoxazole derivatives have been identified as potent melatonin receptor agonists. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing the affinity of these compounds for the MT1 and MT2 receptors. nih.govresearchgate.net These studies have led to the identification of derivatives with receptor affinities even better than melatonin itself. nih.gov

The interaction between these ligands and the receptors involves key amino acids. Molecular modeling and quantum mechanics calculations have identified residues such as Gln181/194, Phe179/192, and Asn162/175 as important for receptor-ligand interactions in both MT1 and MT2 receptors. nih.gov The binding of agonists to these receptors can be complex, with evidence suggesting the presence of both G-protein coupled and uncoupled states, which may display different molecular pharmacologies. nih.gov While much of the research has focused on non-selective MT1/MT2 agonists, the development of selective agonists could help clarify the distinct physiological roles of each receptor subtype. nih.goveurekaselect.com

Anti-inflammatory and Antioxidant Mechanisms

Certain benzoxazole and naphthoxazole analogs have demonstrated notable antioxidant properties. mdpi.comnih.gov The antioxidant capacity is often associated with the presence of specific functional groups, such as the 2,4-dihydroxyphenyl moiety, which can effectively scavenge free radicals. mdpi.com In studies evaluating a series of novel benzoxazole and naphthoxazole analogs, some compounds proved to have antioxidant properties with IC50 values as low as 0.214 µM for the most active derivative. mdpi.com It was also noted that the derivatives with the strongest antioxidant activity were also among the most effective AChE inhibitors. mdpi.com

The anti-inflammatory activity of benzoxazole derivatives has also been explored. For instance, some synthesized benzo[f]benzo tandfonline.comnih.govoxazolo[3,2-d] tandfonline.comnih.govoxazepine derivatives were evaluated for their ability to modulate the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from cancer cell lines. The results indicated a variable response depending on the specific compound and cell line. For example, treating MCF-7 breast cancer cells with certain derivatives significantly increased the release of IL-6, while the release of TNF-α was induced only at higher concentrations in specific cell lines. scielo.br

Antitubercular Activity Mechanisms

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has spurred the search for novel therapeutic agents. researchgate.net Benzoxazole derivatives have emerged as a promising class of compounds with potential antitubercular activity. researchgate.net

The mechanism of action for these compounds is believed to involve the inhibition of key enzymes essential for the survival and growth of the mycobacterial cell wall. One such target is mycolic acid cyclopropane synthase (cmaA1), which plays a critical role in the biosynthesis of mycolic acid, a major component of the MTB cell wall. pnrjournal.com By inhibiting this enzyme, the benzoxazole derivatives can disrupt the integrity of the cell wall, leading to bacterial death.

Several studies have synthesized and evaluated various benzoxazole derivatives for their in-vitro inhibitory activity against different mycobacterial strains, including M. tuberculosis H37Rv. pnrjournal.comresearchgate.net For example, 2-[(E)-2-Phenylethenyl]-1,3-benzoxazole was evaluated against M. tuberculosis H37Rv, showing a minimum inhibitory concentration (MIC) of 125 µmol/L. researchgate.net Other research has focused on nonhydrolyzable D-phenylalanine-benzoxazole derivatives, which have also been shown to retain antitubercular activity. nih.gov While promising, many benzoxazole derivatives have yet to advance to preclinical optimization stages in anti-TB research. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activities.

For Antiproliferative Activity: SAR analyses have shown that the substitution pattern on the benzoxazole core is critical for cytotoxic potency. For instance, the presence of a 5-methyl group on the benzoxazole ring combined with a terminal 3-chlorophenyl moiety was found to enhance anticancer activity against HepG2 and MCF-7 cells. nih.gov In another study, replacing the benzoxazole ring with a larger naphthoxazole system led to higher antiproliferative potency. mdpi.comnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to create models that predict the anticancer activity of benzoxazole derivatives, indicating that steric, electrostatic, and hydrogen bond interactions are key drivers for inhibitor-receptor binding, particularly for targets like VEGFR-2.

For Cholinesterase Inhibition: The inhibitory potency and selectivity against AChE and BChE are highly dependent on the substituents. Variations in the substitution patterns at different positions of the aryl rings in benzoxazole-oxadiazole hybrids were directly correlated with changes in inhibitory activities. nih.gov For 2-aryl-6-carboxamide benzoxazole derivatives, the nature of the aryl group and the carboxamide substituent significantly influences the interaction with the catalytic and peripheral anionic sites of the cholinesterases. nih.gov The presence of a resorcinol moiety often leads to stronger inhibition against AChE than BChE. mdpi.com

For Melatonin Receptor Agonism: SAR studies have been instrumental in optimizing ligands for MT1 and MT2 receptors. researchgate.net These studies have established the benzoxazole ring as a viable bioisostere of the indole nucleus found in melatonin. nih.gov The nature and position of substituents on the benzoxazole scaffold directly impact binding affinity. This has allowed for the design of compounds with improved affinity over melatonin itself. nih.gov Generally, MTr agonists are characterized by an indole or a bioisostere (like benzoxazole) that carries an amide side chain and a group with stereoelectronic features similar to a methoxy group. nih.goveurekaselect.com

Impact of Substituents on the Benzoxazole Ring and Benzaldehyde (B42025) Moiety

The introduction of various substituents onto the benzoxazole ring and the benzaldehyde moiety of this compound has been shown to significantly modulate its physicochemical properties and, consequently, its biological efficacy. These modifications can affect parameters such as solubility, metabolic stability, and target specificity .

Research has demonstrated that the nature and position of substituents on the benzoxazole core are critical determinants of biological activity. For instance, the introduction of a halogen atom, such as chlorine, at the 5-position of the benzoxazole ring has been associated with enhanced antiproliferative activity nih.govmdpi.com. This is often attributed to the electron-withdrawing nature of halogens, which can influence the electronic properties of the entire molecule and its interaction with biological targets.

Furthermore, studies on a series of 2,5,6-trisubstituted benzoxazoles have indicated that electron-withdrawing groups like chlorine or nitro at the 5-position can increase potency against certain pathogens esisresearch.org. The strategic placement of substituents can also enhance lipophilicity, which in turn can improve membrane permeability and intracellular accumulation of the compound nih.gov.

| Substituent Position | Substituent | Observed Impact on Biological Activity | Reference |

| 5-position | Chlorine | Enhanced antiproliferative activity | nih.govmdpi.com |

| 5-position | Chlorine, Nitro | Increased potency against C. albicans | esisresearch.org |

| 6-position | Phenyl, Pyridyl | Good H3 antagonist activity | nih.gov |

This table summarizes the observed effects of different substituents at various positions on the benzoxazole ring.

The benzaldehyde portion of the molecule also offers a site for modification that can significantly impact biological activity. The aldehyde group itself is a key feature, potentially enabling covalent binding to biological targets . The reactivity of this group distinguishes it from analogues containing less reactive functionalities like ethers or amides .

Substitutions on the phenyl ring of the benzaldehyde moiety have been explored to optimize activity. For example, in the context of tyrosinase inhibition, substitutions at the C-4 position of benzaldehyde derivatives were found to influence the inhibitory mechanism. While benzaldehyde itself acts as a partial noncompetitive inhibitor, the introduction of a bulky substituent like a pentyl group at the 4-position resulted in a full and mixed-type inhibition nih.gov. This suggests that substituents on the benzaldehyde ring can modulate how the molecule interacts with the active site of an enzyme nih.gov.

In a different context, the introduction of methoxy or trifluoromethyl groups has been noted to improve solubility and metabolic stability of benzoxazole derivatives ijpsonline.com. Specifically, a benzoxazole derivative with a trifluoromethylphenyl group at the 2-position showed greater antimicrobial activity compared to one with a methoxyphenyl group, which also correlated with a better binding affinity to DNA gyrase in silico ijpsonline.com.

| Substituent on Benzaldehyde Moiety | Impact on Properties/Activity | Mechanism/Observation | Reference |

| Aldehyde group | Enables covalent binding to targets | More reactive than ether or amide analogues | |

| 4-Pentyl group | Full and mixed-type tyrosinase inhibition | Acts as a tight hydrophobic cover on the catalytic center | nih.gov |

| Methoxy or Trifluoromethyl groups | Improved solubility and metabolic stability | General observation for benzoxazole derivatives | ijpsonline.com |

| 4-(Trifluoromethyl)phenyl | Greater antimicrobial activity | Better binding affinity to DNA gyrase | ijpsonline.com |

| 4-Methoxyphenyl | Lower antimicrobial activity | Weaker binding affinity to DNA gyrase | ijpsonline.com |

This table details the influence of substituents on the benzaldehyde part of the molecule on its biological and physicochemical properties.

Comparative SAR with Isosteric Heterocyclic Systems (e.g., Benzimidazoles, Benzothiazoles)

Isosteric replacement is a common strategy in medicinal chemistry to probe the importance of specific atoms or groups for biological activity. In the case of this compound, replacing the benzoxazole ring with other bicyclic heterocyclic systems like benzimidazole and benzothiazole has provided valuable insights into the SAR.

Studies comparing these three heterocyclic cores have revealed that while they are structurally similar, the nature of the heteroatom at position 1 (oxygen in benzoxazole, nitrogen in benzimidazole, and sulfur in benzothiazole) can lead to significant differences in biological activity.

For instance, in a study of antimicrobial agents, benzimidazole derivatives were found to exhibit better and broader-spectrum antibacterial activity, while benzothiazoles showed superior antifungal activity researchgate.net. This suggests that the benzimidazole core may be more favorable for interactions with bacterial targets, whereas the benzothiazole scaffold is better suited for antifungal action. However, it was also noted that in some cases, electron-donating and electron-withdrawing groups on these heterocyclic systems did not significantly affect the growth inhibitory activity against certain fungal strains researchgate.net.

In the context of anticancer activity, the replacement of a benzothiazole scaffold with benzimidazole and benzoxazole in a series of compounds resulted in a slight decrease in potency against HCT-116 cells, but the activity was largely retained nih.govnih.gov. This indicates that for certain biological targets, these three heterocyclic systems can be somewhat interchangeable without a complete loss of activity.